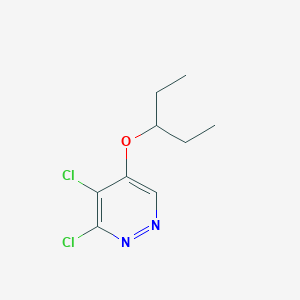
3-Bromo-1-methyl-1H-indazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-1H-indazol-7-ol: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a bromine atom at the third position and a hydroxyl group at the seventh position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1H-indazol-7-ol typically involves the bromination of 1-methyl-1H-indazole followed by hydroxylation. One common method includes:
Bromination: The starting material, 1-methyl-1H-indazole, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to obtain 3-bromo-1-methyl-1H-indazole.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 3-bromo-1-methyl-1H-indazole-7-one.
Reduction Products: Reduction of the hydroxyl group yields 3-bromo-1-methyl-1H-indazole.
Scientific Research Applications
Chemistry: 3-Bromo-1-methyl-1H-indazol-7-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indazol-7-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the bromine and hydroxyl groups, making it less reactive.
3-Bromo-1H-indazole: Lacks the methyl and hydroxyl groups, affecting its biological activity.
1-Methyl-1H-indazol-7-ol: Lacks the bromine atom, altering its chemical reactivity.
Uniqueness: 3-Bromo-1-methyl-1H-indazol-7-ol is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-1-methylindazol-7-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |
InChI Key |
MWQVLIIWFHJBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


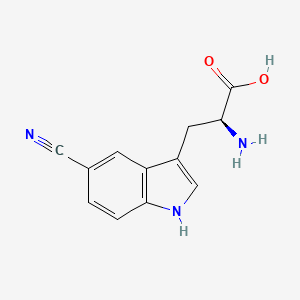
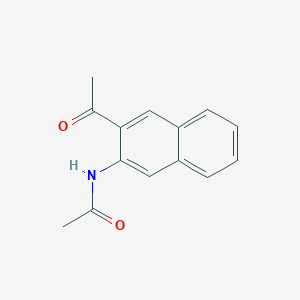
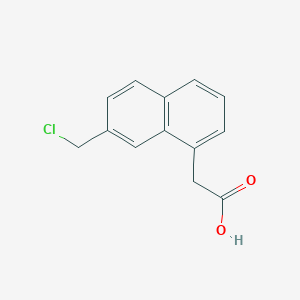
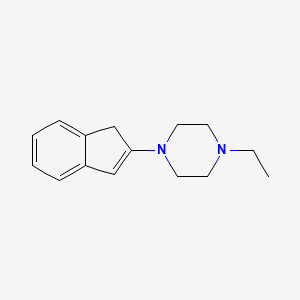





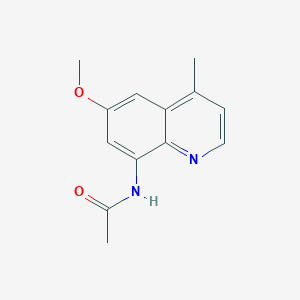
![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)
![3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B11879265.png)
